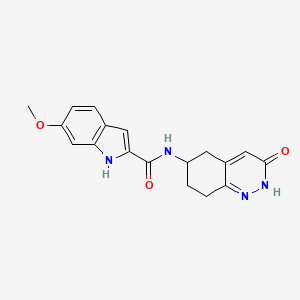

6-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-2-carboxamide, also known as MHY1485, is a small molecule that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Compounds like "6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide" have been studied for their strong diuretic properties, potentially usable as new hypertension remedies. Research into their polymorphic modifications, such as the triclinic and monoclinic forms, provides insights into their crystal packing and molecular interactions, which can influence their pharmacological properties (Shishkina et al., 2018).

Photo-Induced Reactions for Drug Development

The study of photo-induced reactions, like those involving oxime O-ethers derived from N-substituted 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides, leads to rearranged products with potential therapeutic applications. These reactions, resulting in compounds with a [1,3,5]triazino[1,2-a]indole skeleton, showcase the chemical versatility and potential for novel drug development (Tanaka et al., 1996).

Selective Histone Deacetylase Inhibitors

Research into 5-aroylindolyl-substituted hydroxamic acids has identified compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These inhibitors can decrease phosphorylation and aggregation of tau proteins, offering a promising direction for Alzheimer's disease treatment. The neuroprotective activity and ability to cross the blood-brain barrier highlight the therapeutic potential of these compounds (Lee et al., 2018).

Rh(III)-Catalyzed Selective Coupling

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a methodological advancement in the synthesis of complex organic molecules. This technique allows for efficient and diverse product formation, highlighting the importance of catalysis in drug synthesis and development (Zheng et al., 2014).

properties

IUPAC Name |

6-methoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-25-13-4-2-10-7-16(20-15(10)9-13)18(24)19-12-3-5-14-11(6-12)8-17(23)22-21-14/h2,4,7-9,12,20H,3,5-6H2,1H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNZAQBLMSPCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4=NNC(=O)C=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2426097.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)

![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)